N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide
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Description
N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H15ClN2O4S and its molecular weight is 390.84. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Chemistry
The chemical under discussion shares structural elements with furan and thiophene, both of which are crucial in various synthetic applications. A related compound, 2-chlorotetrahydrofuran, is used in the protection of alcohols as tetrahydro-2-furanyl ethers, demonstrating the utility of furan derivatives in synthesizing protected intermediates for further chemical transformations (Kruse et al., 2010). This method offers a general procedure for hydroxyl protection, showcasing the versatility of furan derivatives in synthetic chemistry.
Phenothiazine derivatives, incorporating furan and thiophene linkers, have been utilized in dye-sensitized solar cells. A study highlighted that a phenothiazine derivative with a furan conjugated linker exhibited a solar energy-to-electricity conversion efficiency improvement of over 24% compared to reference cells (Kim et al., 2011). This research underscores the potential of furan and thiophene derivatives in enhancing the performance of photovoltaic devices.
A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides has been developed, demonstrating the synthetic flexibility and utility of oxalamide derivatives in producing a wide range of compounds (Mamedov et al., 2016). This method highlights the capacity for intricate rearrangements and the synthesis of complex molecules from simpler precursors.
Material Science and Photophysical Applications
In material science, novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units have been synthesized from thiophene derivatives. These copolymers were characterized by their thermal, optical, and electrochemical properties, indicating the role of thiophene derivatives in creating materials with specific properties for technological applications (Tapia et al., 2010).
Photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones without transition metals and oxidants showcases the potential of furan and thiophene derivatives in synthesizing polyheterocyclic compounds. This process, involving excited-state intramolecular proton transfer, highlights the significance of these derivatives in organic synthesis and photophysical research (Zhang et al., 2017).
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c19-13-4-1-2-5-14(13)21-17(23)16(22)20-11-18(24,12-7-9-26-10-12)15-6-3-8-25-15/h1-10,24H,11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCIDXPHFOSZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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